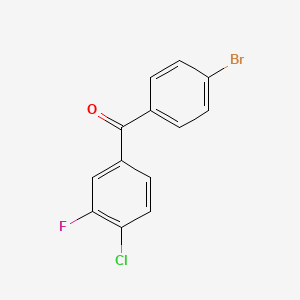

4-Bromo-4'-chloro-3'-fluorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-4'-chloro-3'-fluorobenzophenone is a compound that has not been directly studied in the provided papers. However, related compounds such as bromophenols, chlorophenols, and fluorophenols have been investigated, which can provide insights into the chemical behavior and properties that might be expected for 4-Bromo-4'-chloro-3'-fluorobenzophenone .

Synthesis Analysis

The synthesis of halogenated benzophenones, including those with bromine substituents, is not explicitly detailed in the provided papers. However, the formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol suggests that halogenated benzophenones could potentially be synthesized through similar oxidative processes . Additionally, the study of polymorphism in 4-bromobenzophenone indicates that different crystal forms can be obtained through various growth methods, which could be relevant for the synthesis of pure forms of 4-Bromo-4'-chloro-3'-fluorobenzophenone .

Molecular Structure Analysis

The molecular structure of 4-Bromo-4'-chloro-3'-fluorobenzophenone can be inferred to some extent from studies on similar halogenated phenols and benzophenones. For instance, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol shows that the bromophenol ring can be coplanar with other planar moieties, suggesting that the benzophenone may also exhibit planarity in its structure . Additionally, the polymorphism study of 4-bromobenzophenone provides insights into the potential for different crystal forms and the presence of weak hydrogen bonds that could stabilize the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of halogenated benzophenones can be complex. For example, the photoinduced C-Br homolysis of 2-bromobenzophenones leading to Pschorr ring closure and the formation of fluorenones indicates that halogenated benzophenones can undergo significant transformations under photochemical conditions . Similarly, the photolysis of substituted phenols, including 4-bromophenol, suggests that halogenated benzophenones may also be susceptible to bond cleavage and subsequent chemical reactions when exposed to UV light .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-4'-chloro-3'-fluorobenzophenone can be partially deduced from related compounds. The microwave spectra of 4-bromophenol, for instance, provide information on the vibrational states and internal rotation barriers that could be relevant to the benzophenone's properties . The aqueous photochemistry of 4-bromophenol also reveals the potential for photoreactions and the formation of photoproducts, which could be indicative of the benzophenone's behavior in solution . The polymorphism of 4-bromobenzophenone, with its temperature-dependent lattice constants and weak bond interactions, suggests that 4-Bromo-4'-chloro-3'-fluorobenzophenone may also exhibit temperature-sensitive physical properties .

科学的研究の応用

Synthesis and Characterization

- Synthetic Precursors: Derivatives of benzophenone, including halogen-substituted compounds, are synthesized for their potential applications in various chemical reactions and as intermediates in organic synthesis. For example, compounds synthesized from halogen-substituted benzophenones have been studied for their photophysical properties and quantum chemical aspects, highlighting their utility in material science and chemical research (Satheeshkumar et al., 2017).

Photophysical Properties

- Molecular Geometry and Chemical Reactivity: Halogen-substituted benzophenones, through quantum chemical studies, reveal insights into their molecular geometry and chemical reactivity. Such studies are crucial for understanding the electronic structure and potential applications in catalysis, optical materials, and pharmaceuticals (Satheeshkumar et al., 2017).

Material Science

- Polymer Chemistry: Halogen-substituted benzophenones have been utilized as monomers or linkers in the synthesis of polymers. For example, the copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates with styrene indicates the role of such compounds in developing new polymeric materials with specific properties, including enhanced conductivity and thermal stability (Hussain et al., 2019).

Photoreaction Mechanisms

- Photoreactivity: The study of photoreaction mechanisms of halogen-substituted compounds, including benzophenones, is vital for applications in photochemistry and photophysics. Understanding how these compounds react under light exposure can lead to applications in photostabilizers, photo-initiators, and the design of light-sensitive materials (Nanbu et al., 2012).

Chemical Analysis and Thermodynamics

- Vibrational Spectroscopy and Thermodynamics: Detailed vibrational spectroscopic analysis and thermodynamic properties of halogen-substituted benzophenones provide essential data for their application in chemical analysis, materials science, and the development of thermally stable materials (Chaitanya et al., 2011).

Environmental and Toxicological Studies

- Environmental Impact: The formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the pyrolysis of halogenated phenols, including derivatives similar to 4-Bromo-4'-chloro-3'-fluorobenzophenone, is of significant concern in environmental chemistry and toxicology, highlighting the need for understanding the degradation pathways and potential environmental impact of these compounds (Evans & Dellinger, 2005; 2006).

Safety and Hazards

作用機序

Target of Action

This compound belongs to the class of organic compounds known as benzophenones . Benzophenones are often used in organic chemistry as photo initiators, UV blockers, and in the production of dyes and pharmaceuticals .

Mode of Action

Benzophenones are known to undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties .

Biochemical Pathways

Benzophenones are known to form radicals in the presence of ultraviolet radiation, which can give rise to interesting photochemistry .

Pharmacokinetics

The compound’s molecular weight of 31355 may influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzophenones are known to have potential photochemical reactivity and photophysical properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-4’-chloro-3’-fluorobenzophenone. For instance, the presence of ultraviolet radiation can trigger photochemical reactions in benzophenones . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals .

特性

IUPAC Name |

(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAQNICBNUSUCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。